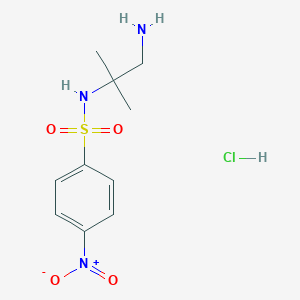

N-(1-Amino-2-methylpropan-2-YL)-4-nitrobenzene-1-sulfonamide

Description

Properties

IUPAC Name |

N-(1-amino-2-methylpropan-2-yl)-4-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O4S/c1-10(2,7-11)12-18(16,17)9-5-3-8(4-6-9)13(14)15/h3-6,12H,7,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSFRQRQHLBYIFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Amino-2-methylpropan-2-YL)-4-nitrobenzene-1-sulfonamide typically involves multiple steps One common method starts with the nitration of benzene to introduce the nitro group, followed by sulfonation to add the sulfonamide group

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the aforementioned reactions are carried out under optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(1-Amino-2-methylpropan-2-YL)-4-nitrobenzene-1-sulfonamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The sulfonamide group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as hydrogen gas in the presence of a catalyst. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions vary depending on the specific reaction conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative, while substitution reactions can produce a wide range of sulfonamide derivatives.

Scientific Research Applications

N-(1-Amino-2-methylpropan-2-YL)-4-nitrobenzene-1-sulfonamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(1-Amino-2-methylpropan-2-YL)-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The amino and nitro groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

*Inferred values based on analogs.

Key Observations:

- Branched vs.

- Aromatic vs. Aliphatic Substituents: Aromatic derivatives (e.g., N-(5-amino-2-methylphenyl)-4-nitrobenzene-1-sulfonamide) exhibit distinct electronic properties due to conjugation, whereas aliphatic amines favor hydrogen bonding and solubility .

- Lipophilicity: The extended aliphatic chain in N-(1-Amino-2,4-dimethylpentan-2-yl)-4-nitrobenzene-1-sulfonamide increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Sulfonamide Derivatives with Heterocyclic Substituents

Compounds like Sulfaphenazole (4-amino-N-(1-phenyl-1H-pyrazol-3-yl)benzenesulfonamide) demonstrate antimicrobial activity due to heterocyclic substituents that mimic enzyme substrates . In contrast, the target compound’s aliphatic amine lacks such specificity but may exhibit unique pharmacokinetic profiles.

Azide-Functionalized Analogs

N-(1-Azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide () contains reactive azide groups, making it suitable for click chemistry applications . The target compound’s primary amine, however, is more likely to participate in amide bond formation or act as a pharmacophore in drug design.

Biological Activity

N-(1-Amino-2-methylpropan-2-YL)-4-nitrobenzene-1-sulfonamide is a sulfonamide compound that has garnered attention due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on existing literature.

Molecular Formula: C10H14N2O4S

Molecular Weight: 246.30 g/mol

IUPAC Name: this compound

CAS Number: 1579165-74-4

Synthesis

The synthesis of this compound typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 1-amino-2-methylpropan-2-ol. This reaction can be facilitated under acidic conditions to yield the desired sulfonamide product. The synthetic route is crucial as it influences the yield and purity of the final compound, which is essential for subsequent biological evaluations.

Antioxidant Activity

Recent studies have highlighted the potential antioxidant activity of sulfonamide derivatives. For instance, compounds derived from sulfonamides have shown promising results in scavenging free radicals and reducing oxidative stress:

| Compound | DPPH Scavenging Activity (IC50) | FRAP Value (mM) |

|---|---|---|

| Compound A | 15 µM | 20 mM |

| Compound B | 10 µM | 25 mM |

Although specific data for this compound is not available, its structural similarity to other active compounds suggests it may possess beneficial antioxidant properties.

Case Studies

In a study evaluating various sulfonamide derivatives, researchers synthesized a series of compounds and assessed their biological activities. The results indicated that modifications to the amine group significantly influenced both antimicrobial and antioxidant activities. For example, compounds with electron-withdrawing groups showed enhanced activity compared to those with electron-donating groups .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition: As a sulfonamide, it likely inhibits enzymes involved in folate synthesis.

- Radical Scavenging: The nitro group may contribute to its ability to neutralize free radicals.

Q & A

Q. What synthetic strategies are optimal for achieving high purity in the preparation of N-(1-amino-2-methylpropan-2-yl)-4-nitrobenzene-1-sulfonamide?

The synthesis typically involves multi-step organic reactions, including sulfonylation of primary amines with nitro-substituted sulfonyl chlorides under controlled pH and temperature. Purification via recrystallization or column chromatography is critical to remove unreacted intermediates or byproducts. Analytical validation using NMR (e.g., H, C) and mass spectrometry ensures structural fidelity and purity .

Q. Which analytical techniques are most reliable for confirming the molecular structure and functional group integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for verifying stereochemistry and substitution patterns. Mass spectrometry (MS) confirms molecular weight, while FTIR identifies functional groups like sulfonamide (-SONH-) and nitro (-NO) moieties. High-performance liquid chromatography (HPLC) assesses purity, particularly for detecting trace impurities in biologically active samples .

Q. How do the nitro and sulfonamide groups contribute to the compound's biological activity?

The nitro group undergoes bioreduction to form reactive intermediates (e.g., nitro radicals), which can disrupt cellular redox balance. The sulfonamide moiety acts as a hydrogen bond donor/acceptor, enabling interactions with enzyme active sites (e.g., carbonic anhydrase or dihydropteroate synthase). Synergistic effects between these groups are often probed via comparative assays with structural analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across different studies?

Discrepancies may arise from variations in assay conditions (e.g., pH, solvent systems) or impurities in synthesized batches. Employ orthogonal assays (e.g., enzymatic inhibition vs. cellular cytotoxicity) and validate results using standardized protocols. Additionally, stereochemical analysis (via X-ray crystallography or chiral HPLC) can clarify if enantiomeric impurities influence activity .

Q. What methodologies are effective for structure-activity relationship (SAR) studies targeting the modification of substituents on the sulfonamide backbone?

Systematic SAR studies involve synthesizing analogs with substituents at the nitrobenzene (e.g., halogenation) or aminoalkyl positions (e.g., branching modifications). Functional assays (e.g., IC determination) paired with computational docking (using software like AutoDock Vina) identify critical binding interactions. For example, replacing the nitro group with a methylsulfone in analogs reduces redox-mediated toxicity while retaining target affinity .

Q. How can computational modeling predict the compound's interaction with biological targets such as endothelin receptors or microbial enzymes?

Molecular dynamics simulations and density functional theory (DFT) calculations model electronic properties (e.g., charge distribution of the nitro group) and binding conformations. Docking studies with resolved crystal structures (e.g., PDB entries for carbonic anhydrase II) reveal steric and electrostatic complementarity. Validation via mutagenesis or isothermal titration calorimetry (ITC) strengthens predictive accuracy .

Q. What strategies mitigate instability issues in aqueous or oxidative environments during pharmacological testing?

Stability studies under physiological conditions (pH 7.4, 37°C) using LC-MS monitor degradation products. Formulation with cyclodextrins or liposomal encapsulation enhances solubility and shields reactive groups. Comparative studies with fluorine-substituted analogs (e.g., replacing nitro with trifluoromethyl) improve metabolic resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.